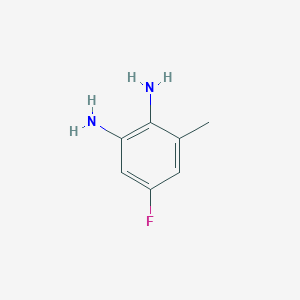

5-Fluoro-3-methylbenzene-1,2-diamine

Übersicht

Beschreibung

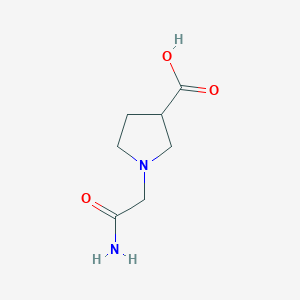

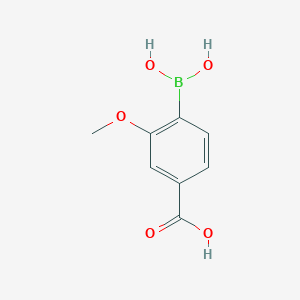

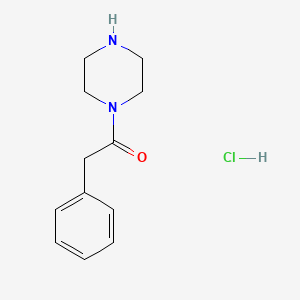

5-Fluoro-3-methylbenzene-1,2-diamine, also known as 3-fluoro-5-methylbenzene-1,2-diamine , is a chemical compound with the molecular formula C7H9FN2 and a molecular weight of 140.16 . It is typically stored at room temperature .

Synthesis Analysis

The synthesis of 1,2-diamines, such as 5-Fluoro-3-methylbenzene-1,2-diamine, can be achieved through electrophilic aromatic substitution reactions . The reaction involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-methylbenzene-1,2-diamine consists of a benzene ring with a fluorine atom and a methyl group attached to it, along with two amine groups .

Physical And Chemical Properties Analysis

5-Fluoro-3-methylbenzene-1,2-diamine is a solid compound . Detailed physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the search results.

Wissenschaftliche Forschungsanwendungen

Synthesis of Soluble Fluoro-polyimides

Soluble fluoro-polyimides have been synthesized using fluorine-containing aromatic diamines, including compounds similar to 5-Fluoro-3-methylbenzene-1,2-diamine, for the production of polyimide films with excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).

Development of Fluorinated Polyimides

Research has focused on the synthesis of fluorinated polyimides using fluorinated diamine monomers. These polymers demonstrate high solubility, low color intensity, and reduced dielectric constants and moisture absorption, highlighting their potential in various applications (Yang & Hsiao, 2004).

Metal Complexes with Schiff Base Ligands

The use of diamines like 5-Fluoro-3-methylbenzene-1,2-diamine in the synthesis of metal complexes, particularly with nickel(II) and palladium(II), has been explored. These complexes have been characterized through various spectroscopic techniques and computational studies, showing potential for diverse applications in chemistry (Kargar et al., 2020).

Synthesis of Phosphorus-Nitrogen Compounds

Diamines have been used in the synthesis of dispirocyclotriphosphazene derivatives with pendant arms, revealing significant interactions with DNA and potential for biological applications (Tanrıkulu et al., 2019).

Fluorogenic Reagents for α-Dicarbonyl Compounds

Diamines have shown efficacy as fluorogenic reagents for α-dicarbonyl compounds. Their reactivity and selectivity make them suitable for use in analytical chemistry (Hara et al., 1988).

Synthesis and Biological Activity of Pyrimidine Derivatives

Derivatives of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine have been synthesized, exhibiting significant larvicidal activity. This highlights the potential of such compounds in biological and pharmacological research (Gorle et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-fluoro-3-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQWMNWLDUNJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-3-methylbenzene-1,2-diamine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole](/img/structure/B1371368.png)

![2-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B1371380.png)